molecular formula C8H15NO2 B062431 (2S,3R)-cis-3-Methyl-L-proline ethyl ester CAS No. 186586-71-0

(2S,3R)-cis-3-Methyl-L-proline ethyl ester

Cat. No.: B062431
CAS No.: 186586-71-0
M. Wt: 157.21 g/mol
InChI Key: YJXMGRSSLHPGTO-RQJHMYQMSA-N
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Description

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is a chiral compound derived from L-proline, an amino acid. This compound is characterized by its unique stereochemistry, which is crucial for its biological activity and chemical reactivity. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-cis-3-Methyl-L-proline ethyl ester typically involves the esterification of (2S,3R)-cis-3-Methyl-L-proline. One common method is the reaction of (2S,3R)-cis-3-Methyl-L-proline with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of biocatalysts for the esterification process can be explored to achieve higher selectivity and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-cis-3-Methyl-L-proline ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-cis-3-Methyl-L-proline ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-cis-3-Methyl-L-proline ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-cis-3-Methyl-L-proline: The parent compound without the ester group.

    (2S,3R)-cis-3-Methyl-D-proline ethyl ester: The enantiomer of the compound.

    (2S,3R)-cis-3-Methyl-L-proline methyl ester: A similar ester with a different alkyl group.

Uniqueness

(2S,3R)-cis-3-Methyl-L-proline ethyl ester is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ethyl ester group also provides different reactivity compared to other esters, making it valuable in various synthetic applications.

Properties

IUPAC Name

ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXMGRSSLHPGTO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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